6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromeno[7,6-b]pyridin-2-one core, followed by the introduction of the tetramethyl groups and the morpholinylpyrimidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8,8,9-Tetramethyl-2H-chromeno[7,6-b]pyridin-2-one
- 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
- Tetramethylchromeno derivatives
Uniqueness
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONYL]-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H28N4O4 |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
6,8,8,9-tetramethyl-3-(4-methyl-2-morpholin-4-ylpyrimidine-5-carbonyl)pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H28N4O4/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)34-22)23(31)20-14-27-25(28-16(20)2)30-6-8-33-9-7-30/h10-14H,6-9H2,1-5H3 |
InChI-Schlüssel |
MAQLVUXJNZOJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCOCC5)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.